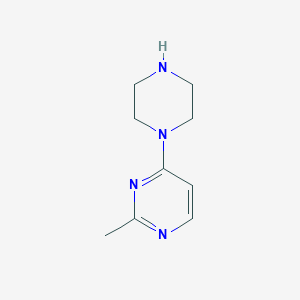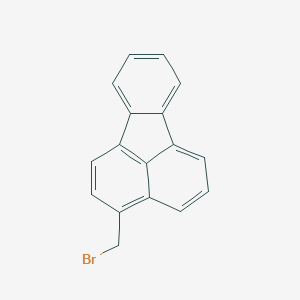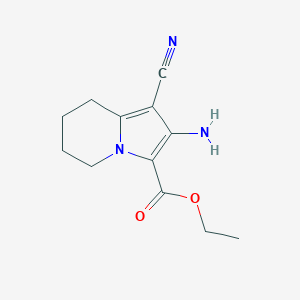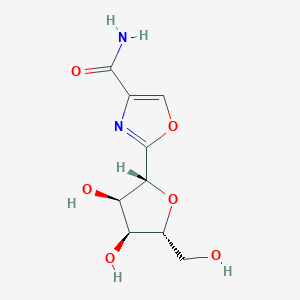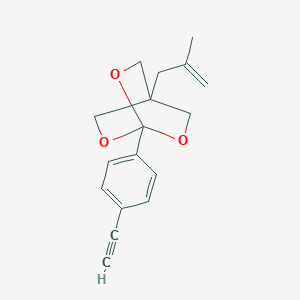
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-, also known as TBOA, is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft.
作用機序
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- acts by binding to the external surface of glutamate transporters and blocking the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical and physiological effects:
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have a number of biochemical and physiological effects. It can increase the release of glutamate from presynaptic terminals, leading to an increase in excitatory synaptic transmission. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can also activate astrocytes, leading to an increase in the release of gliotransmitters. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transporters in the central nervous system. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can have off-target effects at high concentrations, leading to non-specific effects on synaptic transmission.
将来の方向性
There are a number of future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic potential for a variety of neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other systems, such as the peripheral nervous system and the immune system. Finally, the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- in combination with other drugs or therapies could lead to new treatments for neurological disorders.
合成法
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can be synthesized using a multi-step process that involves the coupling of 4-ethynylphenylboronic acid and 4-bromo-2-methyl-2-propenylbenzene, followed by the cyclization of the resulting intermediate with paraformaldehyde. The final product is obtained through purification using column chromatography.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been widely used in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be effective in blocking glutamate transporters in vitro and in vivo, leading to an increase in extracellular glutamate levels and the activation of glutamate receptors. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
134133-86-1 |
|---|---|
製品名 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- |
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)-4-(2-methylprop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H18O3/c1-4-14-5-7-15(8-6-14)17-18-10-16(11-19-17,12-20-17)9-13(2)3/h1,5-8H,2,9-12H2,3H3 |
InChIキー |
NGOHUHGBLZKDBW-UHFFFAOYSA-N |
SMILES |
CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
正規SMILES |
CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
その他のCAS番号 |
134133-86-1 |
同義語 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-pr openyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




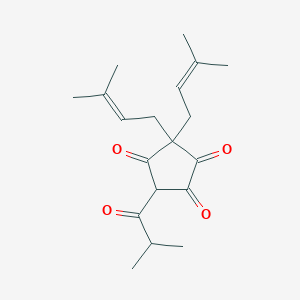
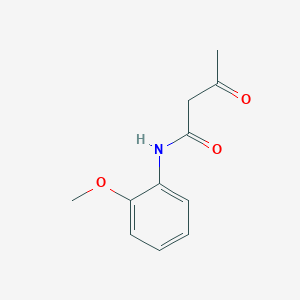
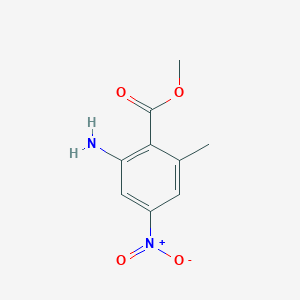
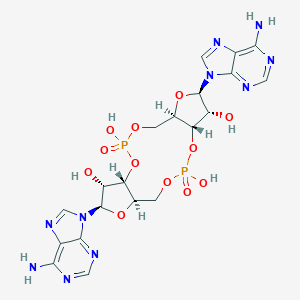
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
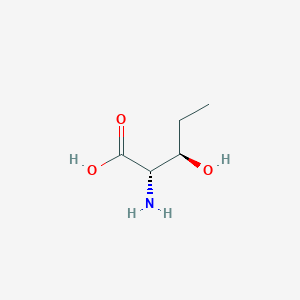

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
